4-Fluoro-5-iodo-1,3-dihydroindol-2-one
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Overview
Description
4-Fluoro-5-iodo-1,3-dihydroindol-2-one is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-iodo-1,3-dihydroindol-2-one typically involves multiple steps starting from readily available precursors. One common method involves the following steps:
Starting Material: 4-Fluoroaniline is used as the starting material.
Formation of Intermediate: 4-Fluoroaniline reacts with hydrated chloral and hydroxylamine hydrochloride to form 4-Fluoroisonitrosoacetanilide.
Cyclization: The intermediate undergoes cyclization in the presence of concentrated sulfuric acid to form 5-Fluoroindole.
Iodination: The final step involves the iodination of 5-Fluoroindole to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-iodo-1,3-dihydroindol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Coupling: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
4-Fluoro-5-iodo-1,3-dihydroindol-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anticancer drugs.
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of various complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-iodo-1,3-dihydroindol-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-oxindole: Similar in structure but lacks the iodine atom.
5-Iodo-2-oxindole: Similar in structure but lacks the fluorine atom.
5-Fluoroindole: Lacks the carbonyl group at the 2-position.
Uniqueness
4-Fluoro-5-iodo-1,3-dihydroindol-2-one is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens in the indole framework provides a versatile platform for the development of novel compounds with diverse applications.
Properties
Molecular Formula |
C8H5FINO |
---|---|
Molecular Weight |
277.03 g/mol |
IUPAC Name |
4-fluoro-5-iodo-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5FINO/c9-8-4-3-7(12)11-6(4)2-1-5(8)10/h1-2H,3H2,(H,11,12) |
InChI Key |
XZOJFKPSNOXYFF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2F)I)NC1=O |
Origin of Product |
United States |
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